

# Spectroscopic Profile of 3-Amino-5-methoxybenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-5-methoxybenzonitrile

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## Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **3-Amino-5-methoxybenzonitrile** (CAS No: 269411-71-4, Molecular Formula:  $C_8H_8N_2O$ ). Due to the limited availability of public experimental spectral data, this document focuses on high-quality predicted data for  $^1H$  Nuclear Magnetic Resonance (NMR),  $^{13}C$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their own analytical work. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of **3-Amino-5-methoxybenzonitrile** in research and development settings.

## Predicted Spectral Data

The following sections present the predicted spectral data for **3-Amino-5-methoxybenzonitrile**. This data was generated using computational models and should be used as a reference for the identification of the compound. Experimental verification is recommended.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted chemical shifts for **3-Amino-5-methoxybenzonitrile** are detailed below.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.49	t (J = 2.2 Hz)	1H	H-4
6.32	t (J = 2.2 Hz)	1H	H-2
6.20	t (J = 2.2 Hz)	1H	H-6
3.95	br s	2H	-NH <sub>2</sub>
3.79	s	3H	-OCH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
161.2	C-5
148.4	C-3
119.2	C-1
117.9	-C $\equiv$ N
107.8	C-6
106.1	C-4
99.9	C-2
55.6	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies for key functional groups in **3-Amino-5-methoxybenzonitrile** are listed below.

Table 3: Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3480 - 3380	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2840	Medium to Weak	Aliphatic C-H stretch (-OCH <sub>3</sub> )
2230 - 2210	Strong, Sharp	C≡N stretch
1620 - 1580	Strong	N-H bend (scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C ring stretch
1285 - 1200	Strong	Aryl-O stretch (asymmetric)
1050 - 1000	Medium	Aryl-O stretch (symmetric)
850 - 750	Strong	C-H out-of-plane bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and formula. The predicted data below is for various common adducts.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data

Adduct	Mass-to-Charge Ratio (m/z)
[M] <sup>+</sup>	148.06311
[M+H] <sup>+</sup>	149.07094
[M+Na] <sup>+</sup>	171.05288
[M+K] <sup>+</sup>	187.02682
[M+NH <sub>4</sub> ] <sup>+</sup>	166.09748
[M-H] <sup>-</sup>	147.05638

## Experimental Protocols

The following are generalized protocols for acquiring spectral data for aromatic compounds like **3-Amino-5-methoxybenzonitrile**. These should be adapted and optimized for specific instrumentation.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Weigh approximately 5-10 mg of solid **3-Amino-5-methoxybenzonitrile**.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.
  - Ensure the sample is fully dissolved; gentle sonication may be applied.
- Instrument Parameters (for a 400-500 MHz Spectrometer):
  - <sup>1</sup>H NMR Acquisition:
    - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
    - Number of Scans: 16-64 scans.
    - Relaxation Delay (d1): 1-2 seconds.

- Acquisition Time (aq): 3-4 seconds.
- Spectral Width: 0-16 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Number of Scans: 1024 or more scans.
  - Relaxation Delay (d1): 2 seconds.
  - Spectral Width: 0-220 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine relative proton ratios.

## IR Spectroscopy (FTIR-ATR) Protocol

- Sample Preparation:
  - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid **3-Amino-5-methoxybenzonitrile** sample directly onto the ATR crystal.
- Data Acquisition:
  - Lower the instrument's anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  - Perform baseline correction and peak picking to identify the key absorption bands.

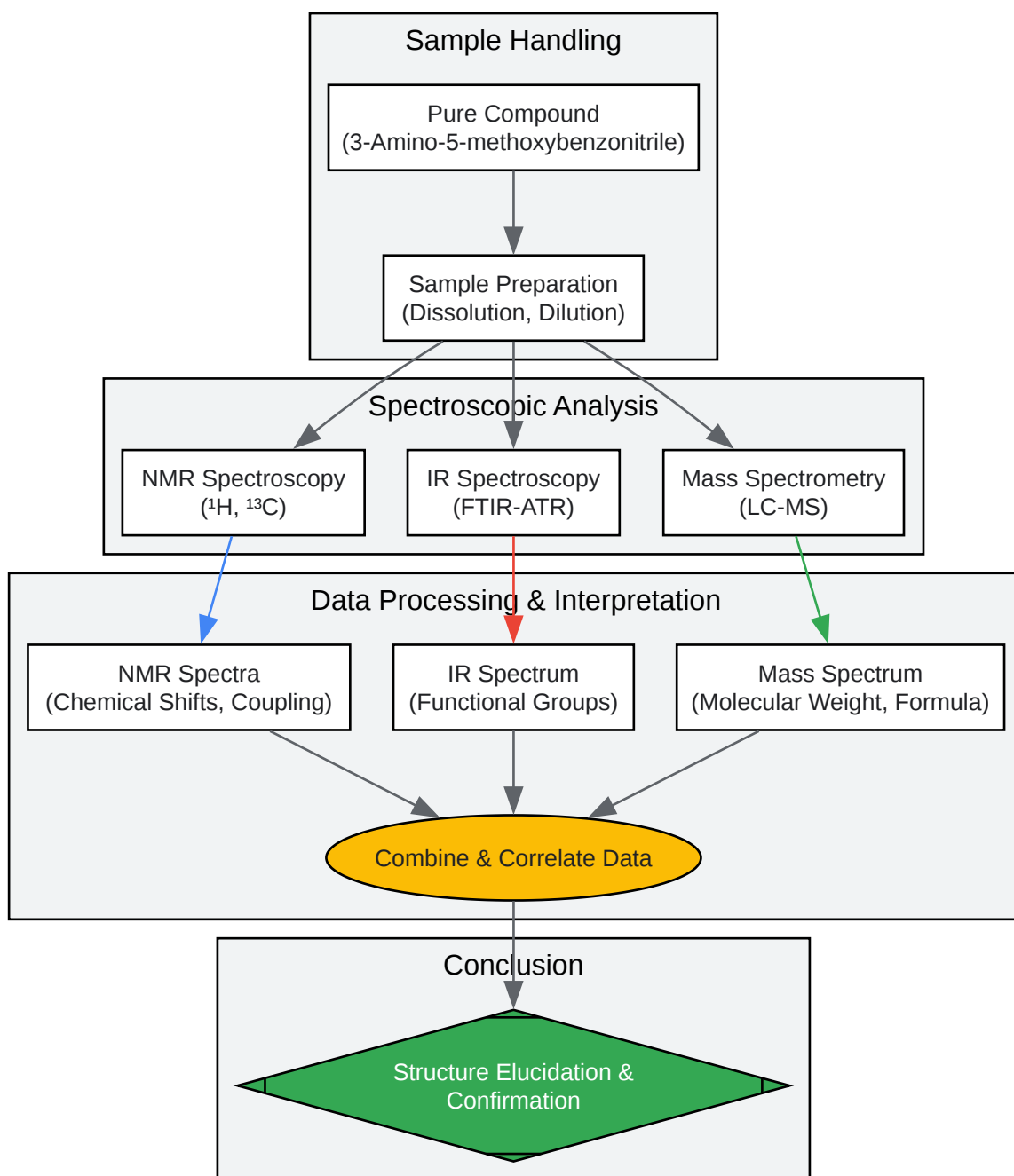
## Mass Spectrometry (LC-MS) Protocol

- Sample Preparation:
  - Dissolve approximately 1 mg of **3-Amino-5-methoxybenzonitrile** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.
  - Perform serial dilutions to achieve a final concentration in the range of 1-10  $\mu\text{g/mL}$  in a solvent compatible with the mobile phase.
  - Filter the final solution through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial.
- Instrumentation and Conditions (Electrospray Ionization - ESI):
  - Liquid Chromatograph (LC):
    - Column: A suitable reversed-phase column (e.g., C18).
    - Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of formic acid or ammonium formate to promote ionization.
    - Flow Rate: 0.2-0.5 mL/min.
  - Mass Spectrometer (MS):
    - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

- Mass Range: m/z 50-500.
- Ion Source Temperature: 100-150 °C.
- Capillary Voltage: 3-4 kV.
- Data Analysis:
  - Acquire the total ion chromatogram (TIC) to determine the retention time.
  - Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
  - Identify the molecular ion peak ( $[M+H]^+$  in positive mode or  $[M-H]^-$  in negative mode) and compare it to the expected mass.

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and identification of a chemical compound such as **3-Amino-5-methoxybenzonitrile**.



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**Caption:** Workflow for Spectroscopic Identification of an Organic Compound.

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## References

- 1. PubChemLite - 3-amino-5-methoxybenzonitrile (C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O) [pubchemlite.lcsb.uni.lu]
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